molecular formula C18H18O7 B1242855 Frenolicin CAS No. 10023-07-1

Frenolicin

Cat. No. B1242855
CAS RN: 10023-07-1
M. Wt: 346.3 g/mol
InChI Key: RJPAAOHQLUUTRQ-KSVPUCKHSA-N
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Description

Frenolicin is an antibiotic and antitumor agent with the molecular formula C18H16O6, produced by the bacterium Streptomyces roseofulvus . It has been shown to exhibit promising antiparasitic activity .


Synthesis Analysis

The total synthesis of Frenolicin B has been reported by many groups . A biosynthetic route to Frenolicin B was constructed in the heterologous host Streptomyces coelicolor CH999 . This was achieved despite the absence of key enzymes in the identified Frenolicin gene cluster .


Molecular Structure Analysis

The molecular structure of Frenolicin B consists of a benzoisochromanequinone core . You can interact with the 3D model of the Frenolicin B structure on certain platforms .


Chemical Reactions Analysis

Frenolicin B has been found to inhibit the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization .


Physical And Chemical Properties Analysis

Frenolicin B is an orange compound with a molecular weight of 328.09. It is soluble in methanol .

Scientific Research Applications

Anticancer Activity

  • Cytotoxicity Against Cancer Cells : Frenolicin and its analogues have been found to exhibit moderate cytotoxicity against human lung carcinoma cells, highlighting their potential in cancer research (Wang et al., 2013).

Antiparasitic and Anticoccidial Agents

  • Activity Against Parasitic Protozoa : Frenolicin and its carbocyclic analogues have shown activity against Eimeria, a genus of parasitic protozoa, positioning them as potential anticoccidial agents (Armer et al., 1998).
  • Inhibition of Toxoplasma Gondii Growth : Engineered biosynthesis of frenolicin B and its analogs has been demonstrated to inhibit the growth of Toxoplasma gondii, indicating their use in antiparasitic therapy (Fitzgerald et al., 2011).

Agrochemical Applications

  • Potential Fungicide for Fusarium Head Blight : Frenolicin B has demonstrated strong antifungal activity against Fusarium species, suggesting its potential as an agrochemical fungicide for controlling diseases in crops like wheat (Han et al., 2021).

Chemical Analysis and Detection Techniques

  • Detection in Poultry Feed : Research has described an electrochemical detection approach for frenolicin B in poultry feed, highlighting its relevance in food safety and quality control (Mazur & Haroon, 1995).

Biosynthesis and Chemical Synthesis

  • Engineered Biosynthesis and Novel Polyketides : Studies have focused on the engineered biosynthesis of frenolicin in heterologous hosts, facilitating the exploration of its chemistry and biology for potential pharmaceutical applications (McDaniel et al., 1993).

Safety And Hazards

When handling Frenolicin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Frenolicin B has shown strong antifungal activity against Fusarium graminearum strain PH-1, both in vitro and in vivo . It could be a potential agrochemical fungicide for controlling Fusarium head blight . Further studies are needed to explore its potential as an anticancer agent .

properties

IUPAC Name

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPAAOHQLUUTRQ-KSVPUCKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433578
Record name FRENOLICIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frenolicin

CAS RN

10023-07-1
Record name Frenolicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FRENOLICIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRENOLICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
991
Citations
GA Ellestad, MP Kunstmann, HA Whaley… - Journal of the …, 1968 - ACS Publications
… frenolicin readily absorbed 2 mol of hydrogen and contained a C-methyl group. We wish to report in detail work which has led to the structure and relative stereochemistry of frenolicin …
Number of citations: 123 pubs.acs.org
Y Iwai, A Kora, Y Takahashi, T Hayashi… - The Journal of …, 1978 - jstage.jst.go.jp
… frenolicin B and its structure containing ?-lactone was determined, while the latter was identified as deoxyfrenolicin having been chemically prepared from frenolicin… from frenolicin …
Number of citations: 103 www.jstage.jst.go.jp
JT Fitzgerald, CP Ridley, C Khosla - The Journal of antibiotics, 2011 - nature.com
… The polyketide antibiotic frenolicin B harbors a … to frenolicin B in the heterologous host Streptomyces coelicolor CH999, despite the absence of key enzymes in the identified frenolicin …
Number of citations: 27 www.nature.com
RA Fernandes, VP Chavan, SV Mulay… - The Journal of Organic …, 2012 - ACS Publications
A general, efficient, and common strategy for the synthesis of (−)-juglomycin A, (+)-kalafungin, (+)-frenolicin B, and (+)-deoxyfrenolicin is reported here. The strategy involves the …
Number of citations: 45 pubs.acs.org
Y Zhang, X Wang, M Sunkara, Q Ye… - Organic …, 2013 - ACS Publications
… synthesis of naturally occurring pyranonaphthoquinones (+)-frenolicin B and epi-(+)-frenolicin B as well as a range of frenolicin precursor analogs. The method is versatile and offers …
Number of citations: 31 pubs.acs.org
T Masquelin, U Hengartnerb, J Streith - Helvetica chimica acta, 1997 - Wiley Online Library
… crystals of frenolicin B … frenolicin B [16], starting from the commercially available juglone (15). We wish now to disclose the full details of two enantioselective total syntheses of frenolicin …
Number of citations: 30 onlinelibrary.wiley.com
MF Semmelhack, A Zask - Journal of the American Chemical …, 1983 - ACS Publications
A synthesis of the natural quinone antibiotic frenolicin has been completed. Crucial steps include nucleophilic addition/oxidation with an arene-chromium complexto produce a 2, 3-…
Number of citations: 162 pubs.acs.org
MJ Bibb, DH Sherman, S Ōmura, DA Hopwood - Gene, 1994 - Elsevier
… production of the antibiotics frenolicin and the nanaomycins, … The frenolicin pks gene cluster is of particular interest because … and sequencing of a segment of DNA from the frenolicin …
Number of citations: 164 www.sciencedirect.com
C Han, Z Yu, Y Zhang, Z Wang, J Zhao… - Journal of Agricultural …, 2021 - ACS Publications
In this study, the supernatant extract from fermentation broth of Streptomyces sp. NEAU-H3 showed strong antifungal activity against Fusarium graminearum strain PH-1 in vitro and in …
Number of citations: 22 pubs.acs.org
Q Li, C Khosla, JD Puglisi, CW Liu - Biochemistry, 2003 - ACS Publications
… frenolicin ACP should be representative of ACPs in the aromatic PKS system. Here, we have determined the solution structure of frenolicin … dynamics of the frenolicin ACP to investigate …
Number of citations: 112 pubs.acs.org

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